3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile
Overview
Description
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile is a complex organic compound that features an indazole core linked to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process often involves the use of catalysts and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methoxybenzoate: This compound shares a similar structure but lacks the indazole ring.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another compound with a similar core structure but different functional groups.
Uniqueness
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile is unique due to its specific combination of functional groups and its potential for diverse applications. Its indazole core and benzonitrile moiety provide a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H14N4O/c1-21-14-7-3-6-13-15(14)16(18)19-20(13)10-12-5-2-4-11(8-12)9-17/h2-8H,10H2,1H3,(H2,18,19) |
InChI Key |
OSRQWQRVNSTJBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=NN2CC3=CC(=CC=C3)C#N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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